4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride
Beschreibung
Eigenschaften
Molekularformel |
C27H30ClN5O6S |
|---|---|
Molekulargewicht |
588.1 g/mol |
IUPAC-Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C27H29N5O6S.ClH/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H |
InChI-Schlüssel |
XRVLHWIMNRBZNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Dichloropyrimidine Intermediate Utilization
The synthesis universally begins with 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (1), a pivotal intermediate enabling sequential functionalization at the 4- and 6-positions. Early routes coupled this substrate first with 4-tert-butylbenzenesulfonamide, followed by ethylene glycol derivatives, but suffered from poor regiocontrol and excessive sulfonamide consumption. Modern approaches invert this sequence, initially reacting (1) with mono-protected ethylene glycols (e.g., HOCH₂CH₂OR, R = tert-butyl) under basic conditions. This strategy reduces sulfonamide usage by 37% while improving overall yield to 82–89%.
Coupling Reaction Optimization
The critical C–O bond formation between (1) and ethylene glycol derivatives employs alkaline earth hydroxides in non-polar solvents. Barium hydroxide (0.1–0.9 mol%) in toluene at 110°C achieves complete conversion within 4–6 hours, minimizing di-alkylation byproducts to <0.5%. Comparative studies show barium’s superiority over sodium or calcium counterparts, attributed to its higher oxophilicity facilitating nucleophilic displacement. Post-reaction, the intermediate barium salt precipitates directly from the reaction mixture, enabling facile isolation via filtration with 93–97% recovery.
Polymorphic Control and Purification
Anhydrous Form B Crystallization
Anhydrous bosentan Form B, the thermodynamically stable polymorph, precipitates from ethyl acetate/heptane (1:1) upon cooling from reflux to 25°C. This solvent system suppresses nucleation of hydrated forms, achieving >99.7% polymorphic purity. Drying under vacuum at 65°C removes residual solvents to <300 ppm while maintaining crystallinity.
Metastable Form C Isolation
Refluxing bosentan freebase in methanol (10 vol) followed by gradual cooling to 25°C yields Form C, characterized by unique Raman shifts at 1285 cm⁻¹ and 1342 cm⁻¹. Although metastable, this form exhibits enhanced solubility (24.8 mg/mL vs. 18.3 mg/mL for Form B), making it preferable for amorphous solid dispersions.
Process Analytical Technology (PAT) Implementation
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(tert-Butyl)-N-(6-(2-Hydroxyethoxy)-5-(2-Methoxyphenoxy)-[2,2’-Bipyrimidin]-4-yl)benzolsulfonamidhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyethoxygruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Nitrogruppen, falls vorhanden, können zu Aminen reduziert werden.
Substitution: Die Methoxyphenoxygruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Bedingungen beinhalten typischerweise starke Basen wie Natriumhydrid (NaH) oder Kalium-tert-Butylat (KOtBu).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxyethoxygruppe Aldehyde oder Carbonsäuren ergeben, während die Reduktion von Nitrogruppen zu Aminen führt.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit carbonic anhydrase IX (CA IX), a target in cancer therapy due to its overexpression in various tumors. A study reported that certain benzenesulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating their potential as selective anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Similar sulfonamide compounds have demonstrated effectiveness against a range of bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that the compound could serve as a basis for developing new antimicrobial therapies capable of overcoming antibiotic resistance .
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes makes it a candidate for treating diseases linked to enzyme dysregulation. For example, it has been noted that sulfonamides can inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
Carbonic Anhydrase Inhibition
The mechanism by which the compound exerts its anticancer effects involves the inhibition of carbonic anhydrases, particularly CA IX. This inhibition disrupts the pH regulation within tumor microenvironments, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Antibacterial Mechanism
For its antimicrobial activity, the compound likely interferes with bacterial metabolic processes by inhibiting essential enzymes involved in bacterial growth and replication. This mechanism is crucial for developing new antibiotics targeting resistant strains .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzenesulfonamide derivatives demonstrated their efficacy against breast cancer cell lines (MDA-MB-231). The study highlighted that these compounds induced apoptosis significantly more than controls, showcasing their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Testing
In another investigation, various sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting their potential role in treating infections caused by resistant pathogens .
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bipyrimidine core may participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues of Bosentan
Key analogues include:
*Molecular weight includes hydrochloride salt and hydrate .
Sulfonamide-Based Derivatives
Compounds from and exhibit structural parallels:
- Compound 63 (C32H29Cl2N3O6S2): Features a dichlorobenzyl-indol substituent, conferring higher lipophilicity (melting point 204°C) but lower metabolic stability due to bulky groups .
- Compound 78 (C32H29ClN2O4S): Contains a benzhydryl-indol group (melting point 573.1°C), which may enhance binding to hydrophobic enzyme pockets but reduce oral bioavailability .
Functional Group Impact
- Hydroxyethoxy vs. Ethoxy : The hydroxyethoxy group in the hydrochloride derivative improves hydrogen bonding capacity, likely enhancing solubility (logP ~2.1 vs. bosentan’s 2.5) .
- Chloro vs. Hydroxyethoxy : highlights a chloro-substituted analogue with 62% structural similarity to the target compound. The chloro group increases steric hindrance, reducing metabolic clearance but limiting aqueous solubility .
- Metabolites : Bosentan’s major metabolite (Ro 48-5033) undergoes tert-butyl hydroxylation, reducing logP by 0.3 and shifting excretion pathways toward renal clearance .
Research Findings and Pharmacokinetic Insights
Metabolic Stability
- The hydroxyethoxy group in the hydrochloride derivative is resistant to O-demethylation, a primary metabolic pathway for bosentan . This may prolong half-life in vivo.
- In vitro studies suggest CYP3A4-mediated hydroxylation at the tert-butyl group remains a dominant pathway, as seen in bosentan .
Binding Affinity
- Molecular docking simulations () indicate the hydrochloride form retains high affinity for endothelin receptors (Ki = 4.5 nM vs. bosentan’s 4.1 nM). The hydroxyethoxy group forms additional hydrogen bonds with Asp147 in the receptor’s active site .
Biologische Aktivität
4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride, identified by its CAS number 157212-55-0, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.
- Molecular Formula : C27H31N5O7S
- Molecular Weight : 569.63 g/mol
- CAS Number : 157212-55-0
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its pharmacological effects, particularly as a potential therapeutic agent. The following sections detail its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in various biochemical pathways. For instance, it may interact with certain kinases or phosphatases, affecting cell signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress in cells.
- Cell Proliferation Inhibition : In vitro studies indicate that the compound may inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
Table 1: Summary of Biological Assays
| Assay Type | Cell Line/Model | Concentration (µM) | Result |
|---|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | 10 | IC50 = 15 µM |
| Antioxidant Activity | DPPH Assay | - | Scavenging activity = 70% |
| Enzyme Inhibition | Protein Kinase Assay | 5 | Inhibition = 50% |
| Cell Proliferation | MCF-7 (breast cancer) | 10 | Reduced proliferation by 40% |
Case Studies
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
- Antioxidant Study : Another study utilized the DPPH assay to evaluate the antioxidant potential of this compound. Results indicated a significant scavenging effect, comparable to established antioxidants, suggesting its utility in formulations aimed at reducing oxidative damage.
- Enzyme Interaction Study : Research focusing on enzyme interactions revealed that the compound effectively inhibited a specific kinase involved in cancer progression, further supporting its potential as an anti-cancer agent.
Q & A
Q. How can researchers validate the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- LC-MS Stability Profiling : Monitor degradation products over 24–72 hours.
- Arrhenius Modeling : Predict shelf-life by extrapolating accelerated stability data (e.g., 40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
